molecular formula C10H16N5NaO8P B141956 Adenosine 5'-monophosphate disodium salt CAS No. 149022-20-8

Adenosine 5'-monophosphate disodium salt

Cat. No.: B141956
CAS No.: 149022-20-8
M. Wt: 388.23 g/mol
InChI Key: RPKBJUJTBPSSLO-IDIVVRGQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It consists of three main structural components: a sugar backbone attached to adenine and two phosphate groups bonded to the 5’ carbon atom of ribose . This compound plays a crucial role in various biological processes, including energy transfer and nucleic acid metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

There are two primary methods for preparing Adenosine 5'-monophosphate disodium salt: enzymatic synthesis and chemical synthesis .

  • Enzymatic Synthesis

      Step 1: Prepare a reaction mixture containing NAD+ or a suitable precursor, the appropriate enzyme (e.g., NADase or phosphodiesterases), and a buffer solution to maintain the desired pH and ionic conditions.

      Step 2: Incubate the reaction mixture at the optimal temperature for the enzyme, typically ranging from room temperature to 37°C, for a specified duration.

      Step 3: Monitor the progress of the reaction using analytical methods like TLC or HPLC.

      Step 4: Once the desired conversion is achieved, stop the reaction by heat inactivation or by adding a denaturing agent.

      Step 5: Purify the product using techniques like ion-exchange chromatography or preparative HPLC.

      Step 6: Convert the purified Adenosine Phosphate to the disodium salt form by adjusting the pH and adding sodium hydroxide or sodium bicarbonate.

  • Chemical Synthesis

      Step 1: Set up a reaction mixture containing the appropriate precursors, such as 5’-ADP and adenosine monophosphate, in the optimal solvent system.

      Step 2: Add coupling reagents and catalysts, if necessary, to facilitate the formation of the desired bonds.

      Step 3: Adjust the pH and temperature according to the reaction requirements and allow the reaction to proceed for the specified duration.

      Step 4: Monitor the progress of the reaction using analytical techniques like TLC or HPLC.

      Step 5: Quench the reaction and isolate the 5’-ADP product using appropriate purification techniques, such as column chromatography or crystallization.

Chemical Reactions Analysis

Hydrolysis

AMPNa2 undergoes hydrolysis (reaction with water) in acidic, neutral, and alkaline conditions . The rate of hydrolysis depends on the pH of the solution .

  • Alkaline Hydrolysis: In basic conditions, the hydroxide ion (OH-) acts as a nucleophile, attacking the phosphorus center, which results in the cleavage of the P-O bond and production of Na2PO4HNa_2PO_4H and deprotonated adenosine .

    The adenosine then undergoes further deprotonation due to the presence of OH- and Cl- ions, which act as deprotonating agents, forming a deprotonated adenosine product . The N-glycosidic bond remains intact during alkaline hydrolysis of AMPNa2 .

    Table 1 shows the presence of hydroxy, adenine, phosphate, and phosphate ester groups confirmed from the alkaline hydrolysis of AMPNa2 .

    Table 1: FTIR Absorption Bands for Alkaline Hydrolysis of AMPNa2

    Absorption (cm-1)Assignment
    FiltrateResidue
    32383456
    16351654
    978
  • Acidic Hydrolysis: In acidic conditions, the phosphate ester bond cleavage occurs. The mechanism involves the attack of H+H^+ on N7 of adenine, leading to the formation of a monoprotonated intermediate . This causes a series of charge redistribution, resulting in the N-glycosidic bond cleavage of the C’1 from the ribose ring and N7 of the adenine ring . Double protonation of adenine can occur at N3 under highly strong acidic conditions, which accelerates hydrolysis .

Role in ATP Metabolism

Adenosine 5'-monophosphate disodium salt participates in ATP metabolism . It can be broken down to adenosine by Alkaline Phosphatase, ecto-5’-AMPases, and endo-5’-AMPases . AMPNa2 can also be hydrolyzed into adenine and ribose 5-phosphate by adenosine monophosphate nucleosidase .

Activation of AMPK

AMPNa2 acts as an activator of AMP-activated protein kinase (AMPK) . In mice studies, adenosine 5'-monophosphate disodium enhances phosphorylation of AMPK and mRNA levels of genes involved in lipid oxidation in skeletal muscle .

Interaction with Acetanilide

Co-administration of APAP (acetaminophen) and 5'-AMP significantly ameliorates APAP-induced hepatotoxicity in mice, without influences on APAP metabolism and its analgesic function . The mechanism of protection by 5'-AMP was through inhibiting APAP-induced activation of JNK, and attenuating downstream c-jun and c-fos gene expression .

Scientific Research Applications

Cellular Energy Transfer

AMP is integral to cellular energy metabolism. It acts as a signaling molecule that regulates energy homeostasis by activating AMP-activated protein kinase (AMPK). AMPK plays a vital role in cellular energy balance, influencing glucose uptake and fatty acid oxidation.

  • Case Study : Research indicates that AMPK activation by AMP can enhance insulin sensitivity and promote weight loss in obese models, showcasing its potential for metabolic disorder treatments .

Pharmaceutical Development

AMP serves as a reference standard in pharmaceutical development, particularly for drugs targeting adenosine receptors involved in various physiological processes such as inflammation and pain modulation.

  • Case Study : A study demonstrated that AMP analogs can act as effective antagonists for adenosine A3 receptors, suggesting therapeutic implications for conditions like cancer and cardiovascular diseases .

Biochemical Assays

AMP is commonly used in biochemical assays to measure enzyme activity related to nucleotide metabolism. It serves as a substrate for various kinases and phosphatases.

  • Data Table: Enzymatic Reactions Involving AMP
Enzyme TypeSubstrateProductApplication Area
KinaseAMPADPEnergy metabolism studies
PhosphataseAMPAdenosineSignal transduction pathways
Nucleotide SynthetaseATP + AMPADP + PiNucleotide synthesis research

Clinical Applications

AMP is being investigated for its potential therapeutic effects in various clinical settings, including:

  • Skin Rejuvenation : Used in dermatological formulations for its ability to enhance skin hydration and elasticity.
  • Neurological Disorders : Research suggests that AMP may have neuroprotective effects, potentially beneficial in conditions like Alzheimer’s disease .

Food and Beverage Industry

AMP is utilized as a flavor enhancer and preservative due to its ability to enhance umami taste profiles.

Mechanism of Action

Adenosine 5'-monophosphate disodium salt exerts its effects through its conversion to adenosine triphosphate by ATP synthases . It interacts with purinergic receptors P2Y1 and P2Y12, affecting platelet activation and cellular signaling pathways. The compound also plays a role in energy storage and nucleic acid metabolism, influencing various biochemical processes within cells.

Comparison with Similar Compounds

Adenosine 5'-monophosphate disodium salt can be compared with other similar compounds such as Adenosine Triphosphate (ATP) and Adenosine Monophosphate (AMP) .

  • Adenosine Triphosphate (ATP)

      Structure: Contains three phosphate groups.

      Energy State: Higher energy molecule compared to this compound.

      Functions: Involved in energy transfer, muscle contraction, and intracellular signaling.

  • Adenosine Monophosphate (AMP)

      Structure: Contains one phosphate group.

      Energy State: Lower energy molecule compared to this compound.

      Functions: Acts as a precursor in the synthesis of ATP and ADP, involved in cellular metabolism.

This compound is unique in its role as an intermediate in the conversion of AMP to ATP, making it essential for maintaining cellular energy balance and metabolic functions.

Biological Activity

Adenosine 5'-monophosphate disodium salt (AMP disodium) is a nucleotide that plays a crucial role in cellular energy transfer and metabolism. It is involved in various biological processes, including ATP metabolism, activation of AMP-activated protein kinase (AMPK), and modulation of adenosine receptors. This article explores the biological activity of AMP disodium, focusing on its mechanisms, effects in various conditions, and relevant case studies.

Chemical and Physical Properties

  • CAS Number : 4578-31-8
  • Molecular Formula : C₁₀H₁₂N₅Na₂O₇P
  • Molecular Weight : 391.185 g/mol
  • Melting Point : 232-235 °C
  • Solubility : Soluble in water, dimethyl sulfoxide, and methanol.

Activation of AMPK

AMP disodium is a potent activator of AMPK, a key regulator of cellular energy homeostasis. By activating AMPK, AMP disodium enhances glucose uptake and fatty acid oxidation, which can ameliorate insulin resistance and improve metabolic profiles in conditions such as obesity and diabetes .

Interaction with Adenosine Receptors

AMP disodium acts as a ligand for adenosine receptors, particularly the A2B receptor. This interaction leads to various physiological responses, including vasodilation and modulation of immune responses . The activation of these receptors can influence blood flow and energy demand in tissues.

Metabolic Improvements

In animal models, AMP disodium has been shown to improve glucose metabolism significantly. For example, in high-fat diet-induced diabetic mice, administration of AMP disodium enhanced glucose tolerance and increased the phosphorylation of AMPK in skeletal muscle .

Hepatoprotection

A study demonstrated that AMP disodium could protect against acetaminophen-induced hepatotoxicity. Co-administration of AMP disodium with acetaminophen reduced liver damage by inhibiting the JNK signaling pathway, which is activated during oxidative stress . This protective effect suggests potential therapeutic applications for liver diseases.

Case Studies

StudyModelDosageResults
AMPK Activation in Diabetes C57BL/6J Mice10 mg/L for 25 weeksImproved glucose metabolism; increased AMPK phosphorylation
Hepatoprotection Against APAP MiceCo-administration with APAPReduced liver injury; inhibited JNK activation
Vasodilation Effects Human SubjectsTherapeutic dosesInduced transient flushing; increased oxygen demand via A2 receptor activation

Diabetes Research

AMP disodium is being investigated for its potential to treat metabolic disorders such as type 2 diabetes. Its ability to enhance insulin sensitivity and promote glucose uptake makes it a candidate for further clinical studies .

Dermatological Uses

In aesthetic medicine, AMP disodium is utilized for skin rejuvenation due to its role in cellular energy metabolism. It promotes skin health by enhancing the proliferation of fibroblasts and collagen production .

Q & A

Basic Research Questions

Q. What are the optimal storage conditions for adenosine 5'-monophosphate disodium salt to maintain its stability in long-term studies?

  • Methodological Answer: Store the compound at -20°C in powder form under anhydrous nitrogen to prevent hydrolysis and oxidation. For solutions, prepare aliquots in deionized water and store at -80°C for up to 1 year. Avoid freeze-thaw cycles, as repeated temperature fluctuations degrade the phosphate backbone .

Q. How should researchers prepare stable stock solutions of this compound for cell culture experiments?

  • Methodological Answer: Dissolve the powder in deionized water or Tris-HCl buffer (5 mM, pH 7.4) to achieve a 100 mM stock. Filter-sterilize using a 0.22 µm membrane and aliquot into single-use volumes. Validate concentration via UV spectrophotometry (λ = 259 nm, ε = 15,400 M⁻¹cm⁻¹) to confirm integrity .

Q. What is the role of this compound in studying ATP metabolism and cellular energy pathways?

  • Methodological Answer: As a precursor in ATP synthesis, it is used to modulate intracellular AMP/ATP ratios. In energy deprivation models, supplement cells with 1–10 mM AMP disodium salt to study AMPK activation or glycogen metabolism. Pair with ATP/ADP quantification via HPLC to correlate metabolic flux with signaling outcomes .

Advanced Research Questions

Q. What analytical methods are most suitable for quantifying this compound in complex biological matrices?

  • Methodological Answer: Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with mass spectrometry (MS) is optimal. Use a mobile phase of 80% acetonitrile/20% ammonium acetate (10 mM) for separation. For tissue samples, homogenize in ice-cold methanol:water (7:3) to precipitate proteins, then centrifuge at 14,000×g for 10 min before analysis .
Method Matrix LOD LOQ Reference
HILIC-MSSerum0.1 µM0.3 µM
Ion-pair HPLCCell lysate0.5 µM1.5 µM

Q. How to design experiments investigating this compound’s role in DNA damage repair pathways?

  • Methodological Answer: Treat cells with 5 mM AMP disodium salt post-genotoxic stress (e.g., UV irradiation). Use γH2AX immunofluorescence to quantify double-strand breaks and western blotting for repair proteins (e.g., ATM, BRCA1). Include controls with ATP and ADP to distinguish AMP-specific effects .

Q. How can researchers resolve contradictions in reported metabolic effects of this compound across studies?

  • Methodological Answer: Variability often arises from differences in cell type, AMP purity, or degradation. Standardize protocols by:

  • Validating compound purity via HPLC-UV before use.
  • Monitoring extracellular AMP levels during experiments to account for ectonucleotidase activity.
  • Using isotope-labeled AMP (e.g., ¹⁵N₅-AMP) to track intracellular metabolism .

Q. What are the applications of this compound in studying liquid-liquid phase separation (LLPS) in vitro?

  • Methodological Answer: AMP disodium salt modulates LLPS by competing with ATP for binding to proteins like FUS or TDP-43. In dextran-PEG systems, titrate 0.1–5 mM AMP and measure partition coefficients or turbidity changes. Use fluorescence microscopy with labeled RNA/proteins to visualize condensate formation .

Q. How is this compound used in statistical optimization of microbial enzyme production?

  • Methodological Answer: In Plackett-Burman experimental designs , AMP disodium salt (0.1–1.0 g/L) is tested as a nucleotide effector for nucleases. Measure enzyme activity via spectrophotometric assays (e.g., hydrolysis of RNA at 260 nm). Response surface methodology (RSM) identifies optimal concentrations .

Q. What handling considerations are critical to prevent this compound degradation during kinetic studies?

  • Methodological Answer:

  • Perform experiments in anaerobic chambers to limit oxidation.
  • Use chelators (e.g., EDTA) in buffers to inhibit metal-catalyzed hydrolysis.
  • Monitor pH stability (6.5–7.5) to prevent phosphate group deprotonation .

Q. How does this compound interact with other nucleotides in experimental systems, and how should this be controlled?

  • Methodological Answer:
    AMP competes with ADP/ATP for binding sites (e.g., kinases). Use nucleotide-depleted media or apyrase treatment to eliminate background nucleotides. For co-administration, maintain physiological ratios (e.g., ATP:ADP:AMP = 10:1:0.1) and validate via HPLC .

Properties

CAS No.

149022-20-8

Molecular Formula

C10H16N5NaO8P

Molecular Weight

388.23 g/mol

IUPAC Name

disodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate

InChI

InChI=1S/C10H14N5O7P.Na.H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);;1H2/t4-,6-,7-,10-;;/m1../s1

InChI Key

RPKBJUJTBPSSLO-IDIVVRGQSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N.O.[Na+].[Na+]

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N.O.[Na]

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N.O.[Na]

Appearance

Assay:≥95%A crystalline solid

Key on ui other cas no.

4578-31-8

Synonyms

5’-AMP; AMP

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Adenosine 5'-monophosphate disodium salt
Adenosine 5'-monophosphate disodium salt
Adenosine 5'-monophosphate disodium salt
Adenosine 5'-monophosphate disodium salt
Adenosine 5'-monophosphate disodium salt
Adenosine 5'-monophosphate disodium salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.